
2-Isothiocyanato-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-3-methylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions This compound is notable for its isothiocyanate functional group, which imparts unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methylpyrazine typically involves the reaction of 3-methylpyrazine with thiophosgene or other isothiocyanate precursors. One common method includes the reaction of 3-methylpyrazine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate, which is then desulfurized using cyanuric acid to yield the isothiocyanate product .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods such as the one-pot synthesis under aqueous conditions. This method involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isothiocyanato-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dimethylbenzene, aqueous conditions.
Catalysts: Cyanuric acid, bases like DABCO (1,4-Diazabicyclo[2.2.2]octane).
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Substituted Pyrazines: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Isothiocyanato-3-methylpyrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of flavorings and fragrances due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Isothiocyanato-3-methylpyrazine involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isothiocyanate group is known to activate the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory activities . This activation leads to the upregulation of detoxification enzymes, contributing to its chemopreventive properties .
Comparación Con Compuestos Similares
2-Methoxy-3-methylpyrazine: Known for its use in flavorings and fragrances.
2,3-Dimethylpyrazine: Commonly found in roasted foods and used as a flavoring agent.
2,5-Dimethylpyrazine: Another pyrazine derivative with similar aromatic properties.
Uniqueness: 2-Isothiocyanato-3-methylpyrazine is unique due to its isothiocyanate functional group, which imparts distinct reactivity and biological activities compared to other pyrazine derivatives. Its ability to undergo nucleophilic substitution and addition reactions makes it a valuable intermediate in organic synthesis and a potential therapeutic agent.
Propiedades
Fórmula molecular |
C6H5N3S |
|---|---|
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
2-isothiocyanato-3-methylpyrazine |
InChI |
InChI=1S/C6H5N3S/c1-5-6(9-4-10)8-3-2-7-5/h2-3H,1H3 |
Clave InChI |
PSEVBSBGRDIZAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
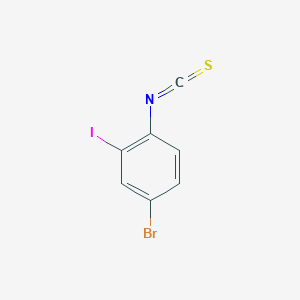

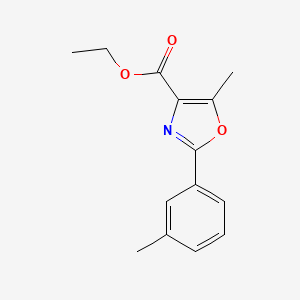
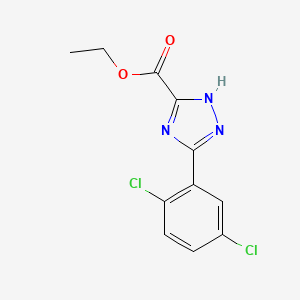
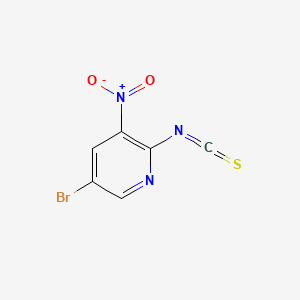
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
![Methyl 7-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679036.png)
![7-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13679044.png)

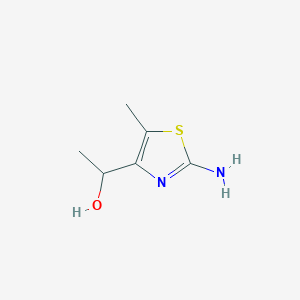
![3-Bromo-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679072.png)

